

# molecular weight and formula of 1-Methyl-7nitroisatoic anhydride

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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyl-7-nitroisatoic anhydride** (1M7), a critical reagent in the field of RNA structural biology. We will delve into its chemical properties, synthesis, and its primary application in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) for RNA structure analysis.

## Core Properties of 1-Methyl-7-nitroisatoic anhydride

**1-Methyl-7-nitroisatoic anhydride** is a chemical compound with the molecular formula  $C_9H_6N_2O_5$  and a molecular weight of 222.15 g/mol .[1][2] It is also known by its synonym, 7-nitro-1-methyl-1H-benzo[d][1][3]oxazine-2,4-dione.[1] This compound is primarily utilized as a reagent in molecular biology for probing RNA structure.[3][4][5][6][7]

Table 1: Physicochemical Properties of 1-Methyl-7-nitroisatoic anhydride

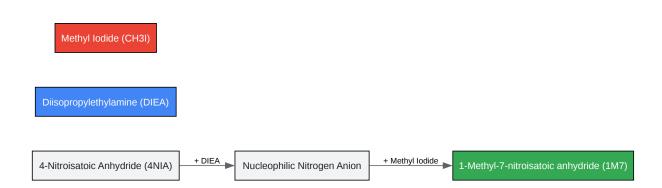


Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub> [1][2]
Molecular Weight	222.15 g/mol [1][2]
CAS Number	73043-80-8[1][2]
Appearance	Powder[2]
Melting Point	204.5 °C[2]
Storage Temperature	2-8°C[2]
Solubility in DMSO	44 mg/mL (198.06 mM)[8]

# Synthesis of 1-Methyl-7-nitroisatoic anhydride

A safer, one-pot synthesis method has been developed to produce 1M7 from its precursor, 4-nitroisatoic anhydride (4NIA), with a high molar yield of approximately 97%.[3][9] This method avoids the use of sodium hydride (NaH), a hazardous reagent, making it more accessible for standard molecular biology laboratories.[3][9][10]

The synthesis involves a two-step reaction. First, 4-nitroisatoic anhydride reacts with diisopropylethylamine (DIEA), which generates a nucleophilic nitrogen anion. In the second step, this anion attacks methyl iodide, leading to methylation and the formation of 1M7.[3][9]





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## Synthesis pathway of 1-Methyl-7-nitroisatoic anhydride.

Experimental Protocol: One-Pot Synthesis of 1M7[3]

This protocol is adapted from a safer, one-pot synthesis method.

#### Materials:

- 4-nitroisatoic anhydride (4NIA)
- Anhydrous dimethylformamide (DMF)
- Diisopropylethylamine (DIEA)
- Methyl iodide
- Magnetic stir bar and plate
- Scintillation vial

#### Procedure:

- In a scintillation vial, dissolve 20 mg (96  $\mu$ mol) of 4-nitroisatoic anhydride in approximately 0.5–1 mL of dry DMF.
- Add a small magnetic stir bar to the vial and stir the solution.
- Add 3 equivalents (290  $\mu$ mol, 48  $\mu$ L) of diisopropylethylamine (DIEA) to the vial and continue stirring for 10 minutes at room temperature.
- After 10 minutes, add 5 equivalents (480 μmol, 30 μL) of methyl iodide in a single aliquot.
- Continue stirring the reaction mixture at room temperature for 2 hours.
- The resulting 1M7 is then purified to remove by-products and the DMF solvent.



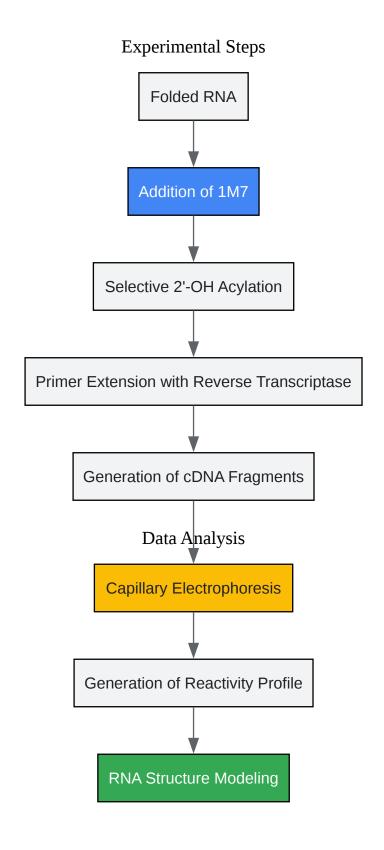
Note: It is crucial to use anhydrous reagents and glassware to prevent the protonation of the nitrogen anion by water, which would inhibit the methylation step.[3]

# Application in RNA Structure Probing: SHAPE Chemistry

**1-Methyl-7-nitroisatoic anhydride** is a key reagent for Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), a powerful technique for analyzing RNA secondary and tertiary structures at single-nucleotide resolution.[3][6][11] The principle behind SHAPE is that the reactivity of the 2'-hydroxyl group on the ribose sugar of an RNA nucleotide is correlated with its local structural flexibility.[12]

In this method, 1M7 acts as an electrophile that selectively acylates the 2'-hydroxyl groups of nucleotides in conformationally flexible regions of the RNA backbone, such as single-stranded regions and loops.[12] Nucleotides within base-paired or otherwise structurally constrained regions are less reactive.[12] The sites of acylation are then detected by primer extension, where reverse transcriptase is blocked at the modified nucleotide, leading to the production of cDNA fragments of varying lengths.[12]





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General workflow for RNA structure analysis using SHAPE with 1M7.



Experimental Protocol: SHAPE Analysis Using 1M7[4]

This protocol provides a general outline for using 1M7 in a SHAPE experiment.

- RNA Pretreatment: Incubate the RNA in an appropriate buffer to allow it to fold into its native conformation.
- 1M7 Modification Reaction:
  - Prepare a stock solution of **1-Methyl-7-nitroisatoic anhydride** in anhydrous DMSO.
  - Add the 1M7-DMSO solution to the folded RNA solution and mix immediately. A control reaction with only DMSO should be run in parallel.
- Reaction and Termination:
  - Incubate the reaction at 37°C for a defined period. The half-life of 1M7 is approximately 14 seconds.
  - Terminate the reaction by placing it on ice.
- RNA Recovery: Recover the modified RNA, typically through ethanol precipitation.
- Primer Extension Analysis: Use fluorescently labeled primers and reverse transcriptase to analyze the modification sites. The resulting cDNA fragments are then separated by capillary electrophoresis to determine the locations and intensities of the modifications.

## **Spectroscopic Data**

The structure of synthesized 1M7 can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for 1-Methyl-7-nitroisatoic anhydride[3]



Nucleus	Chemical Shift (ppm)
<sup>1</sup> H NMR	3.703 (s, 3H), 8.062 (d, J = 2.0 Hz), 8.145 (dd, J = 2.0, 8.5 Hz, 1H), 8.396 (d, J = 8.5 Hz, 1H)
<sup>13</sup> C NMR	32.05, 109.81, 116.56, 117.48, 131.08, 143.00, 147.31, 152.35, 157.85

Note: Spectra were obtained in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[3]

## Conclusion

**1-Methyl-7-nitroisatoic anhydride** is an indispensable tool for researchers in RNA biology and drug development. Its utility in SHAPE chemistry allows for high-resolution mapping of RNA structures, providing critical insights into RNA function and potential targets for therapeutic intervention. The development of a safer and more efficient synthesis protocol has made this powerful technique more widely accessible.

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